molecular formula C7H11N3O2S B183698 N,N-dimethyl-N'-(2-pyridinyl)sulfamide CAS No. 54767-77-0

N,N-dimethyl-N'-(2-pyridinyl)sulfamide

Cat. No.: B183698
CAS No.: 54767-77-0
M. Wt: 201.25 g/mol
InChI Key: VQLAVRJUCVTXQV-UHFFFAOYSA-N
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Description

Chemical Classification and Taxonomic Position

N,N-Dimethyl-N'-(2-pyridinyl)sulfamide (C₇H₁₁N₃O₂S; molecular weight: 201.25 g/mol) is a heterocyclic organosulfur compound belonging to two distinct chemical families: sulfamides and pyridine derivatives . Its structure features a sulfamide core (–SO₂(NR₂)₂) linked to a 2-pyridinyl group, positioning it within the broader class of arylsulfonamides . The IUPAC name reflects its substitution pattern: the sulfamide nitrogen atoms are dimethylated, while the pyridine ring is attached via the sulfamide’s secondary amine .

Taxonomically, this compound bridges:

  • Organosulfur compounds : Characterized by sulfur-containing functional groups critical for biological and catalytic activity .
  • Heterocyclic amines : The pyridine ring provides aromaticity and π-stacking potential, influencing solubility and intermolecular interactions .
  • Small-molecule sulfonamides : Shares structural motifs with pharmacologically active agents, though it lacks the classical antibacterial sulfanilamide backbone .

Comparative analysis with related compounds highlights its uniqueness:

Feature This compound Classical Sulfonamides (e.g., Sulfanilamide)
Core Structure Sulfamide + pyridine Sulfonamide + aniline
Hydrogen Bond Capacity Two NH groups (sulfamide) One NH group (sulfonamide)
Aromatic System Pyridine ring Benzene ring
Biological Targets Enzymes, receptors Dihydropteroate synthase (antibacterial)

Historical Context of Sulfamide Chemistry

Sulfamide chemistry originated in 1838 with Henri Victor Regnault’s synthesis of sulfamide (SO₂(NH₂)₂) via ammonia and sulfuryl chloride . The 20th century saw sulfonamides rise to prominence with Gerhard Domagk’s discovery of Prontosil (1935), the first systemic antibacterial sulfonamide . While this compound was not among early therapeutic agents, its development parallels mid-20th-century efforts to derivatize sulfonamides for enhanced bioavailability and target specificity .

Key milestones:

  • 1950s–1970s : Exploration of sulfamide modifications, including N-alkylation, to modulate physicochemical properties .
  • 1980s–2000s : Emergence of pyridine-containing sulfonamides in catalysis (e.g., DMAP derivatives) and enzyme inhibition studies .
  • 2010s–Present : Application in multicomponent reactions and as intermediates in anticancer/antiviral agent synthesis .

Significance in Pyridine-Containing Sulfamide Research

The integration of pyridine and sulfamide moieties confers unique advantages:

  • Electronic Effects : The pyridine nitrogen withdraws electron density, enhancing sulfamide’s hydrogen-bonding capacity .
  • Solubility Profile : Pyridine’s hydrophilicity counterbalances sulfamide’s polarity, improving membrane permeability .
  • Biological Relevance : Pyridine sulfonamides exhibit affinity for metalloenzymes (e.g., carbonic anhydrases) and neurotransmitter receptors .

Notable applications:

  • Enzyme Inhibition : Pyridine sulfonamides inhibit α-glucosidase (IC₅₀: 25.6–32.2 μM) and acetylcholinesterase (IC₅₀: 50.2 μM), suggesting utility in diabetes and Alzheimer’s disease .
  • Catalysis : Iridium(III) pyridine-sulfonamide complexes catalyze water oxidation with turnover numbers >1,000 .
  • Antiviral Agents : Derivatives like N-[3-(aminomethyl)-2-pyridinyl]sulfamide show activity against picornaviruses .

Current Research Landscape and Academic Interest

Recent studies focus on:

  • Synthetic Methodologies :
    • Multicomponent Reactions : Pyridine sulfonamides synthesized via vinylogous anomeric-based oxidation using ionic liquid catalysts (yields: 85–92%) .
    • Nanoparticle-Assisted Synthesis : Fe₃O₄@SiO₂@PCLH-TFA nanoparticles enable efficient cyclocondensation for triarylpyridines .
  • Computational Studies :

    • Docking Simulations : this compound derivatives bind human carbonic anhydrase IX via Zn²⁺ coordination and π-π stacking .
    • DFT Analyses : The pyridine ring’s electron-deficient nature stabilizes transition states in catalytic cycles .
  • Biological Screening :

    • Anticancer Activity : Pyrazolo[4,3-c]pyridine sulfonamides inhibit tumor-associated hCA IX/XII isoforms (Kᵢ: 5.6–7329 nM) .
    • Antimicrobial Potential : Sulfamide-pyridine hybrids target β-carbonic anhydrases in Burkholderia pseudomallei (Kᵢ: 89–210 nM) .
  • Material Science :

    • Coordination Polymers : Pyridine sulfonamides form stable complexes with transition metals (e.g., Ir, Ru) for electrocatalytic applications .

Trends indicate growing interest in multitarget therapeutics combining sulfamide’s enzyme inhibition with pyridine’s pharmacokinetic optimization . Collaborations between synthetic chemists and computational biologists are driving rational design of next-generation derivatives.

Properties

CAS No.

54767-77-0

Molecular Formula

C7H11N3O2S

Molecular Weight

201.25 g/mol

IUPAC Name

2-(dimethylsulfamoylamino)pyridine

InChI

InChI=1S/C7H11N3O2S/c1-10(2)13(11,12)9-7-5-3-4-6-8-7/h3-6H,1-2H3,(H,8,9)

InChI Key

VQLAVRJUCVTXQV-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)NC1=CC=CC=N1

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC=N1

Other CAS No.

54767-77-0

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N,N-dimethyl-N'-(2-pyridinyl)sulfamide has been investigated for its potential therapeutic properties, particularly in the treatment of infectious diseases and cancer.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit broad-spectrum antimicrobial activity. For instance, related compounds have shown effectiveness against Leishmania donovani, the causative agent of visceral leishmaniasis. A study demonstrated that a structurally similar sulfonamide compound significantly inhibited both promastigote and amastigote forms of L. donovani, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer progression has been explored. Sulfonamides are known to act as inhibitors of histone deacetylases, which play a crucial role in regulating gene expression related to cancer cell proliferation . The potential for this compound to be developed as an anticancer agent warrants further investigation.

Agricultural Applications

In agricultural science, compounds similar to this compound have been evaluated for their efficacy as herbicides and pesticides. The presence of the pyridine ring often enhances the biological activity of these compounds.

Materials Science

This compound is also being explored for its properties in materials science, particularly in the development of functional materials.

Conductive Polymers

The compound's ability to form stable complexes with metals may enable its use in synthesizing conductive polymers for electronic applications. Its incorporation into polymer matrices could potentially enhance electrical conductivity and stability under varying environmental conditions .

Case Studies and Data Tables

Application Area Study Reference Findings
Antimicrobial Inhibitory effects on L. donovani with IC50 values of 38.5 µg/mL (promastigotes) and 86.4 µg/mL (amastigotes).
Anticancer Potential as a histone deacetylase inhibitor; requires further investigation for specific cancer types.
Herbicidal Similar compounds show effective weed control; direct studies on this compound needed.
Conductive PolymersPotential use in enhancing electrical properties of polymers; ongoing research required.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the sulfamide group in N,N-dimethyl-N'-(2-pyridinyl)sulfamide?

  • Methodological Answer : X-ray photoelectron spectroscopy (XPS) is critical for analyzing sulfur and nitrogen environments in sulfamide-containing compounds. The S2p3/2 peak at ~168.4 eV confirms sulfamide moiety presence, while N1s signals distinguish protonated/non-protonated amino groups. Cross-validation via S/N intensity ratios (e.g., N/S ≈ 2.2) ensures accuracy .

Q. How should researchers design initial pharmacological screening for anticonvulsant activity in sulfamide derivatives?

  • Methodological Answer : Use maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) rodent models to assess broad-spectrum anticonvulsant potential. These models evaluate seizure suppression across generalized tonic-clonic and absence epilepsy types. Dose-response studies with safety margins (e.g., rotorod tests) are essential to prioritize candidates .

Q. What synthetic strategies are effective for introducing the pyridinyl group into sulfamide derivatives?

  • Methodological Answer : Nucleophilic substitution or coupling reactions between pyridinyl amines and sulfonyl chlorides are common. For example, reacting 2-aminopyridine with dimethylsulfamoyl chloride under inert conditions (e.g., THF, DIPEA) yields the target compound. Purity is verified via HPLC and NMR .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported conversion rates of sulfamide-containing self-assembled monolayers (SAMs)?

  • Methodological Answer : Discrepancies arise from solvent polarity, temperature, or sulfur-gold bond stability. Cross-validate XPS-derived conversion rates (31–47%) with N1s signal ratios and SAM stability tests (e.g., thermal desorption at 70°C in hydrocarbon solvents). Adjust reaction time and pH to optimize reproducibility .

Q. What structural modifications enhance metabolic stability of This compound while retaining activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., fluorine) on the pyridinyl ring to reduce oxidative metabolism. Compare metabolic pathways using LC-MS/MS in hepatic microsomes. For environmental stability, study hydrolysis products (e.g., aniline derivatives) under varying pH and UV exposure .

Q. Why do some sulfamide derivatives exhibit broad-spectrum anticonvulsant activity while others fail in refractory epilepsy models?

  • Methodological Answer : Activity correlates with sulfamide conformation and hydrogen-bonding capacity. Molecular docking studies suggest interactions with voltage-gated sodium channels (Nav1.2) or GABA receptors. Test resistant models (e.g., 6-Hz psychomotor seizure) and use in silico ADMET predictors to identify bioavailability barriers .

Q. How do environmental metabolites of This compound impact ecotoxicological risk assessments?

  • Methodological Answer : Track metabolites (e.g., N,N-dimethyl-N'-(4-methylphenyl)sulfamide) via LC-HRMS in water/sediment samples. Use Daphnia magna or algal toxicity assays to evaluate acute/chronic effects. Compare degradation rates under aerobic/anaerobic conditions to model environmental persistence .

Data Contradiction Analysis

Q. Conflicting reports on sulfamide SAM stability: How to reconcile lab-specific findings?

  • Methodological Answer : Variability arises from SAM preparation (e.g., immersion vs. vapor-phase deposition). Standardize protocols using quartz crystal microbalance (QCM) for thickness monitoring and AFM for surface homogeneity. Replicate hydrolysis studies (e.g., 0.1 M HCl, 25°C) to benchmark reversibility .

Q. Divergent toxicity profiles in sulfamide analogs: What factors drive discrepancies?

  • Methodological Answer : Toxicity depends on substituent electronegativity and metabolic activation. Compare LD50 values in rodent models and in vitro cytotoxicity (e.g., HepG2 cells). Use Ames tests to assess mutagenicity of metabolites like fluorobenzene derivatives .

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